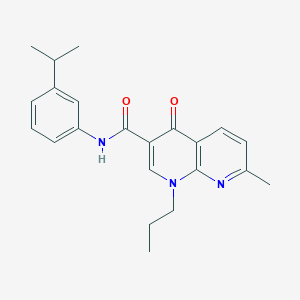

N-(3-isopropylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-isopropylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its diverse biological activities. The core structure of 1,8-naphthyridine is a bicyclic compound that contains two nitrogen atoms at the 1 and 8 positions of the naphthyridine system. This core structure can be modified to produce a variety of derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives typically involves the formation of the bicyclic ring system followed by functionalization at various positions. For example, the synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been reported, where various esters, carbonitriles, and carboxamides were synthesized and evaluated for antibacterial activity . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives has been used to create a range of heterocyclic compounds with a naphthyl moiety .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can adopt various conformations depending on the substituents attached to it. The crystal structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives can undergo a variety of chemical reactions, which allow for the introduction of different functional groups. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form various bi- or tricyclic annulated pyridine derivatives . These reactions are typically facilitated by conditions such as reflux in ethanol/piperidine solution or treatment with phosphorus oxychloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of an amide group can significantly affect the compound's solubility, acidity, and ability to form hydrogen bonds. The presence of substituents such as alkyl or aryl groups can also impact the lipophilicity and overall pharmacokinetic profile of these compounds. Some derivatives have shown potent gastric antisecretory properties , while others have been designed as antiinflammatory agents . The pharmacological properties of these derivatives can be attributed to their ability to interact with biological targets, which is a direct consequence of their chemical structure and properties.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Naphthyridine derivatives, including those related to the specified compound, have been extensively studied for their antibacterial properties. For instance, Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, revealing that certain compounds demonstrated significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).

Antimicrobial Properties

The antimicrobial properties of naphthyridine derivatives have also been a subject of interest. Khalifa et al. (2016) synthesized a new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage and tested their antimicrobial properties, indicating potential applications in combating microbial infections (Khalifa et al., 2016).

Anti-inflammatory and Analgesic Agents

Grossi et al. (2005) explored the potential of N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides as anti-inflammatory and analgesic agents, demonstrating significant activities and lacking acute gastrolesivity, which opens new avenues for developing safer anti-inflammatory and analgesic medications (Grossi et al., 2005).

Cytotoxic Activity

Investigations into the cytotoxic activities of naphthyridine derivatives have shown promising results. Deady et al. (2003) reported on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, finding potent cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).

Chemical Sensing

Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and evaluated them as colorimetric sensing agents for fluoride anions, demonstrating their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-5-11-25-13-19(20(26)18-10-9-15(4)23-21(18)25)22(27)24-17-8-6-7-16(12-17)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNLIGXMASPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)

![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)

![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)

![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)